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molecular formula C10H11BrO2 B1592567 Ethyl 4-bromo-2-methylbenzoate CAS No. 220389-34-4

Ethyl 4-bromo-2-methylbenzoate

Cat. No. B1592567
M. Wt: 243.1 g/mol
InChI Key: UWDMTHJPTMJZNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08513235B2

Procedure details

4-Bromo-2-methylbenzoic acid (9.97 g, 46.4 mmol) and concentrated sulfuric acid (1.0 ml) were dissolved in ethanol (170 ml), and the mixture was heated under reflux for 33 hr. The reaction mixture was concentrated under reduced pressure, and the residue was diluted with an ethyl acetate-hexane=1:1 mixed solvent, washed with water, saturated aqueous sodium hydrogen carbonate and saturated brine, and dried over anhydrous magnesium sulfate. The insoluble material was filtered off, and the solution was concentrated under reduced pressure to give the title compound (10.5 g, yield 93%) as a colorless oil.
Quantity
9.97 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([CH3:11])[CH:3]=1.S(=O)(=O)(O)O.[CH2:17](O)[CH3:18]>>[CH2:17]([O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([Br:1])=[CH:3][C:4]=1[CH3:11])[CH3:18]

Inputs

Step One
Name
Quantity
9.97 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)O)C=C1)C
Name
Quantity
1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
170 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 33 hr
Duration
33 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with an ethyl acetate-hexane=1:1 mixed solvent
WASH
Type
WASH
Details
washed with water, saturated aqueous sodium hydrogen carbonate and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=C(C=C(C=C1)Br)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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